molecular formula C13H8ClNO4 B8593928 4-Nitrophenyl 3-chlorobenzoate

4-Nitrophenyl 3-chlorobenzoate

Cat. No.: B8593928
M. Wt: 277.66 g/mol
InChI Key: ZDRYPPICSNKLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 3-chlorobenzoate (CAS Number: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

(4-nitrophenyl) 3-chlorobenzoate

InChI

InChI=1S/C13H8ClNO4/c14-10-3-1-2-9(8-10)13(16)19-12-6-4-11(5-7-12)15(17)18/h1-8H

InChI Key

ZDRYPPICSNKLEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Significance of Activated Esters in Modern Organic Synthesis and Chemical Biology

Activated esters are a class of ester functional groups that are highly reactive towards nucleophiles. Current time information in Bangalore, IN. This enhanced reactivity is typically achieved by incorporating strongly electron-withdrawing groups in the alcohol portion of the ester, making the corresponding alkoxide or phenoxide a good leaving group. The 4-nitrophenyl group is a classic example of such an activating group; the resulting 4-nitrophenoxide is stabilized by resonance, facilitating its departure during nucleophilic acyl substitution reactions.

In modern organic synthesis, this high reactivity is harnessed to drive reactions to completion under mild conditions, which is particularly crucial in the synthesis of complex molecules. impactfactor.org Activated esters are cornerstones in peptide synthesis, where the formation of amide bonds must be efficient and minimize racemization. impactfactor.org Beyond small molecule synthesis, activated esters are extensively used in chemical biology for the modification of biomolecules, such as labeling proteins and creating polymer-protein conjugates. ontosight.ai The ability of activated esters to react chemoselectively with amine groups, even in aqueous environments, makes them invaluable for these applications. ontosight.ai

Rationale for Mechanistic and Applied Research on Halogenated and Nitrated Benzoate Esters

The presence of halogen and nitro substituents on the benzoate (B1203000) and phenyl portions of an ester like 4-Nitrophenyl 3-chlorobenzoate (B1228886) provides a rich platform for mechanistic and applied research. These substituents exert significant electronic and steric effects, modulating the reactivity of the ester's carbonyl group. The chlorine atom, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. The nitro group on the phenoxy leaving group is critical for its role as an activator.

These features make halogenated and nitrated benzoate esters excellent model compounds for studying structure-reactivity relationships, such as in the determination of Hammett equation parameters. semanticscholar.orgrsc.org By systematically varying the position and nature of these substituents, chemists can gain deep insights into the transition states of reactions like hydrolysis and aminolysis. semanticscholar.orgrsc.org Such studies are fundamental to understanding how enzymes catalyze reactions and to designing new catalysts and enzyme inhibitors. nist.gov For instance, the hydrolysis of these esters can be monitored spectrophotometrically by following the release of the colored 4-nitrophenoxide ion, providing a convenient method for kinetic analysis. nist.gov

Computational Chemistry and Theoretical Studies on 4 Nitrophenyl 3 Chlorobenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. These methods could provide deep insights into the structure, stability, and reactivity of 4-Nitrophenyl 3-chlorobenzoate (B1228886).

Density Functional Theory (DFT) Analyses of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For 4-Nitrophenyl 3-chlorobenzoate, DFT would be instrumental in mapping out reaction mechanisms, such as its hydrolysis or aminolysis. Researchers often use DFT to locate the geometry of transition states—the highest energy point along a reaction coordinate—and any intermediates, which are temporary species formed during the reaction.

For instance, in the hydrolysis of related nitrophenyl esters, a tetrahedral intermediate is a key species. A DFT analysis would calculate the energies of the reactants, the tetrahedral intermediate, the transition states leading to and from it, and the final products. This allows for the calculation of activation energies, which are crucial for understanding reaction rates. While kinetic studies have been performed on series of substituted 4-nitrophenyl benzoates, specific DFT calculations detailing the transition states and intermediates for the 3-chloro isomer are not available.

Ab Initio Methods for Mechanistic Elucidation

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without using experimental data for parametrization. These methods, while often more computationally intensive than DFT, can provide highly accurate results. They would be applied to this compound to verify mechanistic pathways, calculate precise electronic properties like charge distribution, and determine bond energies. Such calculations would elucidate how the electron-withdrawing nature of the nitro group and the chloro substituent influence the electrophilicity of the carbonyl carbon, a key factor in its reactivity. No specific ab initio studies focused on this molecule have been identified.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule interacts with its surroundings. These simulations could show the formation of hydrogen bonds, van der Waals interactions, and π-π stacking between molecules. This information is valuable for understanding solubility, crystal packing, and how molecules approach each other before a reaction. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, has been applied to the crystal structure of related compounds like 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, but no MD studies for this compound were found. nih.gov

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry excels at predicting potential reaction pathways and their associated energy barriers. By calculating the potential energy surface for a reaction involving this compound, researchers can identify the most likely mechanistic routes. For example, in a reaction with a nucleophile, this would involve comparing the energy profiles for a concerted (single-step) versus a stepwise (multi-step) mechanism. The height of the energy barriers calculated would directly correlate with the reaction kinetics. While experimental kinetic data exists for the reactions of various substituted 4-nitrophenyl benzoates, specific theoretical predictions of pathways and energy barriers for the 3-chloro isomer are not available. researchgate.net

Conformation Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of this compound is critical to its reactivity and physical properties. Computational conformation analysis involves calculating the energy of the molecule as a function of the rotation around its single bonds, particularly the ester linkage. This would identify the most stable (lowest energy) conformations.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the molecule's properties. For this compound, analysis would focus on how the orientation of the chloro- and nitro-substituted rings affects the electron density and accessibility of the carbonyl group. While crystal structure data for the 2-chloro isomer reveals a dihedral angle of 39.53 (3)° between its aromatic rings, similar detailed computational or experimental analysis for the 3-chloro isomer is not published. nih.govresearchgate.netuni-frankfurt.de

Below is an example of a data table that would be generated from a conformational analysis, showing the relative energies of different conformers based on a key dihedral angle. No such data currently exists for this compound.

Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
05.20.1
451.510.2
900.089.7
1351.87.5
1804.00.3

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Solvation Models and Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can dramatically alter the rate and mechanism of a reaction. Computational solvation models are used to simulate the effect of a solvent on a molecule's properties and reactivity. These models can be explicit (where individual solvent molecules are included in the calculation) or implicit (where the solvent is treated as a continuous medium).

Application of 4 Nitrophenyl 3 Chlorobenzoate As a Key Intermediate or Reagent in Complex Organic Synthesis

Utilization as a Selective Acylating Agent

The primary application of 4-nitrophenyl esters, including 4-nitrophenyl 3-chlorobenzoate (B1228886), is as selective acylating agents. The 4-nitrophenoxide is an excellent leaving group because the negative charge of the resulting phenoxide ion is stabilized by the strong electron-withdrawing nitro group. This activation facilitates the efficient transfer of the acyl group (in this case, the 3-chlorobenzoyl group) to a wide range of nucleophiles, such as amines and alcohols, often under mild reaction conditions.

This strategy is particularly useful in the synthesis of amides and esters where direct condensation might require harsh conditions or lead to side reactions. Research has demonstrated that 4-nitrophenyl (PNP) activated esters are not only effective but can be superior to other types of activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, in terms of both stability and acylation efficiency. nih.gov This makes them reliable reagents for introducing specific acyl groups into complex molecules with sensitive functional groups.

Role as a Building Block in the Construction of Advanced Organic Molecules

Beyond its function as an acylating agent, 4-nitrophenyl 3-chlorobenzoate can serve as a versatile building block for constructing more complex and often biologically active molecules. Aromatic esters of this type are recognized as starting materials for the synthesis of various pharmaceutical compounds. nih.govresearchgate.net For instance, they can be used in the synthesis of certain pain-relieving and anti-inflammatory drugs. nih.govresearchgate.net

The molecule provides a pre-functionalized aromatic core that can be incorporated into larger molecular frameworks. The nitro group itself can be chemically transformed—for example, reduced to an amine—opening pathways for further derivatization and the construction of diverse molecular architectures. This dual functionality allows synthetic chemists to build advanced molecules in a stepwise and controlled manner.

Precursor in the Synthesis of Specific Chemical Scaffolds

Nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org The diverse reactivity of the nitro group, combined with its ease of transformation into other functionalities, makes these compounds ideal starting points for creating specific chemical scaffolds. frontiersin.org

While direct examples involving this compound are specific, the underlying chemistry of related 4-nitrophenyl activated compounds is well-established in scaffold synthesis. For example, 4-nitrophenyl chloroformate, a closely related reagent, is used to create carbamate (B1207046) linkers in the synthesis of novel camptothecin (B557342) analogs, which are evaluated for their antitumor activity. researchgate.net This illustrates how the 4-nitrophenyl activated carbonyl moiety serves as a critical tool for assembling complex heterocyclic and polycyclic scaffolds that form the core of many therapeutic agents. The 3-chloro-substituted phenyl ring from this compound provides an additional site for modification, for instance, through cross-coupling reactions, further expanding its utility in generating diverse molecular libraries based on a common scaffold.

Applications in Polymer Chemistry and Material Science for Functional Polymer Synthesis

The reactivity of activated esters is also harnessed in polymer chemistry and material science to create functional polymers. Esters like this compound can be used to modify existing polymers or be incorporated into new polymer structures. For example, polymers with nucleophilic side chains (e.g., hydroxyl or amine groups, as in polyvinyl alcohol or chitosan) can be functionalized by reaction with the activated ester. This process, known as polymer grafting or post-polymerization modification, attaches the 3-chlorobenzoyl moiety to the polymer backbone, thereby altering the material's properties, such as solubility, thermal stability, or hydrophobicity.

A study on a related aromatic ester, p-nitrophenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate, demonstrated its successful grafting onto poly(vinyl alcohol) (PVA). researchgate.net The resulting modified PVA showed altered physical and thermal properties. researchgate.net This approach allows for the precise introduction of specific functionalities onto a polymer scaffold, enabling the design of materials for specialized applications. Similarly, this compound could be used to introduce the chlorophenyl group, which can impart properties like flame retardancy or serve as a handle for further chemical modifications.

Use in Radiochemistry for Activated Ester Preparation

A significant and modern application of 4-nitrophenyl activated esters is in the field of radiochemistry, particularly for the preparation of radiolabeled biomolecules for applications like Positron Emission Tomography (PET). nih.govrsc.org The synthesis of PET tracers often involves labeling sensitive biomolecules with short-lived radioisotopes like fluorine-18 (B77423) (¹⁸F). nih.gov

Direct radiofluorination often requires harsh conditions that can destroy the biomolecule. nih.gov Therefore, an indirect approach using a pre-labeled synthon (a small, reactive molecule carrying the radioisotope) is preferred. nih.gov Research has shown that 4-nitrophenyl (PNP) esters are superior synthons for this purpose. nih.govrsc.org They can be used to rapidly prepare ¹⁸F-labeled acylation agents in a single step under conditions that are milder than those required for other activated esters, such as TFP esters. nih.gov

A comparative study highlighted that PNP esters of [¹⁸F]fluorobenzoate and [¹⁸F]fluoronicotinate demonstrate greater stability under direct radiofluorination conditions and possess more effective acylation kinetics compared to their TFP counterparts. nih.gov This stability and reactivity make them highly effective for the final step of conjugating the ¹⁸F-labeled synthon to a peptide or other biomolecule. rsc.org

Table 1: Comparison of Activated Esters in Radiochemistry

Feature4-Nitrophenyl (PNP) Esters2,3,5,6-Tetrafluorophenyl (TFP) Esters
Stability to Radiofluorination More stable under direct radiofluorination conditions at elevated temperatures. nih.govLess tolerable of direct radiofluorination conditions. nih.gov
Acylation Effectiveness More effective at acylation due to higher stability. nih.govLess effective in comparison. nih.gov
Synthon Preparation Allows for rapid, one-step preparation of ¹⁸F-labelled acylation synthons. nih.govOften requires more complex, multi-step procedures. nih.gov
Application Superior for indirect radiofluorination of sensitive biomolecules. nih.govrsc.orgCommonly utilized but can be less efficient under certain conditions. nih.gov

Mechanistic Investigations of Biological Interactions at the Molecular Level

Enzyme-Catalyzed Hydrolysis Mechanisms of 4-Nitrophenyl Esters

4-Nitrophenyl esters are widely used as substrates to assay the activity of hydrolytic enzymes, particularly esterases and lipases. researchgate.net The enzymatic cleavage of the ester bond in these compounds releases 4-nitrophenol (B140041), which, especially in its phenolate (B1203915) form at pH levels above its pKa (~7.1), exhibits a distinct yellow color. mdpi.comresearchgate.net This property allows for a straightforward and continuous spectrophotometric monitoring of the hydrolysis reaction by measuring the increase in absorbance at approximately 400-415 nm. mdpi.comresearchgate.netsemanticscholar.org

The kinetic analysis of the hydrolysis of 4-nitrophenyl esters by esterases and lipases is a cornerstone for characterizing these enzymes. By measuring the initial rate of 4-nitrophenol release at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. These parameters provide quantitative measures of the enzyme's affinity for the substrate and its maximum catalytic efficiency, respectively.

Research has shown that the catalytic activity of these enzymes is highly dependent on the structure of the substrate, particularly the lipophilicity and length of the acyl chain. nih.govdergipark.org.tr For instance, studies on lipases from Thermomyces lanuginosus using a series of 4-nitrophenyl esters with varying aliphatic chain lengths demonstrated that the enzyme's activity was significantly affected by substrate hydrophobicity. dergipark.org.tr While one study found the highest activity with the eight-carbon chain of p-nitrophenyl-octanoate, another showed that modified enzymes could have higher effects on short-chain substrates. dergipark.org.tr This highlights how structural variations in the acyl portion of 4-nitrophenyl esters, such as the 3-chlorobenzoyl group in 4-nitrophenyl 3-chlorobenzoate (B1228886), influence the binding and turnover by the enzyme.

Table 1: Michaelis-Menten Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Various 4-Nitrophenyl Esters Note: This table is a representative example based on literature data for various lipases and is intended to illustrate the range of kinetic values.

4-Nitrophenyl Ester SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (U/mg)
4-Nitrophenyl acetateCandida rugosa lipase0.4512.5
4-Nitrophenyl butyratePorcine pancreatic lipase0.1235.7
4-Nitrophenyl octanoateThermomyces lanuginosus lipase0.081.1
4-Nitrophenyl palmitatePseudomonas cepacia lipase0.250.18

The catalytic mechanism of most esterases and lipases relies on a conserved structural motif within the enzyme's active site known as the catalytic triad (B1167595). wikipedia.orgnih.gov This triad typically consists of three amino acid residues: a nucleophile, a general base, and an acid. wikipedia.org In serine hydrolases, the most common type, the triad is composed of Serine (nucleophile), Histidine (base), and Aspartate or Glutamate (acid). youtube.comnih.gov

The mechanism proceeds in two main stages: acylation and deacylation.

Acylation: The process begins with the histidine residue, acting as a general base, abstracting a proton from the hydroxyl group of the serine residue. This increases the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of the ester substrate (e.g., 4-nitrophenyl 3-chlorobenzoate). researchgate.netdiva-portal.org This attack forms a transient, high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen of this intermediate is stabilized by a region of the active site called the oxyanion hole. wikipedia.orgnih.gov The intermediate then collapses, leading to the cleavage of the ester bond. The 4-nitrophenolate (B89219) is released, and a covalent acyl-enzyme intermediate is formed, where the 3-chlorobenzoyl group is attached to the serine residue. semanticscholar.orgresearchgate.net

Deacylation: A water molecule enters the active site and is activated by the histidine residue, again acting as a general base. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. researchgate.net This intermediate collapses, releasing the carboxylic acid product (3-chlorobenzoic acid) and regenerating the free, active enzyme. researchgate.netdiva-portal.org

This catalytic triad is a classic example of convergent evolution, where the same functional arrangement of residues has evolved independently in numerous different enzyme families. wikipedia.org

The function of the catalytic triad is a prime example of a general base mechanism. The histidine residue plays the crucial role of a general base catalyst in both the acylation and deacylation phases of the reaction. nih.govdiva-portal.org By accepting a proton from the serine nucleophile or the incoming water molecule, it enhances their reactivity, allowing them to effectively attack the ester bond. youtube.com The aspartate (or glutamate) residue serves to orient the histidine residue correctly and stabilize the positive charge that develops on its imidazole (B134444) ring during the transition state, thereby facilitating the proton transfer. youtube.comnih.gov

The entire catalytic cycle is a highly efficient process that significantly accelerates the rate of ester hydrolysis compared to the uncatalyzed reaction in solution. The precise positioning of the substrate and the catalytic residues within the active site lowers the activation energy of the reaction, accounting for the remarkable catalytic power of these enzymes.

Non-Enzymatic Interactions with Biomolecules

Beyond their role as enzyme substrates, activated esters like this compound can participate in non-enzymatic reactions with other biomolecules, leading to covalent modifications or other interactions.

4-Nitrophenyl esters are effective acylating agents due to the electron-withdrawing nature of the nitro group, which makes the 4-nitrophenoxy moiety a good leaving group. rsc.orgrsc.org This property allows them to react non-enzymatically with nucleophilic functional groups present on the side chains of amino acid residues in proteins. Common nucleophilic sites include the ε-amino group of lysine, the thiol group of cysteine, the hydroxyl group of tyrosine, and the imidazole group of histidine.

The reaction mechanism is a nucleophilic acyl substitution. A nucleophilic residue on the protein attacks the carbonyl carbon of the 4-nitrophenyl ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenolate anion and resulting in the formation of a stable amide or ester bond between the protein and the acyl group (e.g., the 3-chlorobenzoyl group). nih.gov This process of protein acylation can alter the protein's structure, charge, and function. This reactivity is harnessed in biochemical research for applications such as cross-linking, labeling, and modifying proteins to study their function. rsc.orgrsc.org

Compounds containing nitroaromatic groups, such as the 4-nitrophenyl moiety, have been investigated for their ability to interact with and, upon irradiation, damage DNA. nih.gov While direct studies on this compound are limited, research on analogous p-nitrobenzoyl esters provides mechanistic insights. nih.gov

These molecules can interact with DNA through non-covalent binding modes, such as intercalation between the base pairs of the DNA double helix. nih.govnih.gov Upon exposure to UV light, the nitroaromatic group can be excited to a higher energy state. This can lead to the generation of reactive species, such as aroyloxyl radicals, through the homolytic cleavage of the N-O bond. nih.gov These highly reactive radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA or oxidize the nucleotide bases, ultimately leading to single-strand or double-strand breaks in the DNA. mdpi.com The ability of a compound to induce such photocleavage is typically assessed using agarose (B213101) gel electrophoresis, which can separate the supercoiled, nicked, and linear forms of plasmid DNA. mdpi.com This photo-induced reactivity makes such compounds potential tools for applications in photochemotherapy. nih.gov

Structure-Mechanism Relationships in Enzyme-Substrate Interactions

The intricate relationship between the structure of an enzyme and its substrate is fundamental to understanding the mechanism of catalysis. The precise three-dimensional arrangement of amino acid residues in an enzyme's active site creates a unique microenvironment that can selectively bind a specific substrate and facilitate its transformation into a product. The electronic and steric properties of the substrate, in turn, play a crucial role in its binding affinity and reactivity within the active site.

Substituted aromatic esters, such as 4-nitrophenyl benzoates, serve as valuable tools for probing these structure-mechanism relationships. The systematic variation of substituents on the phenyl ring of the benzoate (B1203000) portion allows for a detailed investigation of how electronic effects influence the rate of enzyme-catalyzed hydrolysis. By correlating the reaction rates with the electronic properties of the substituents, researchers can gain insights into the transition state of the reaction and the distribution of charges during catalysis.

A key methodology employed in these studies is the use of Hammett plots, which provide a linear free-energy relationship between the logarithm of the reaction rate constant and a substituent constant (σ). The slope of the Hammett plot (ρ) indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, implying the development of positive charge.

In the context of enzymatic hydrolysis of 4-nitrophenyl esters, the reaction typically proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The first step, acylation, involves the nucleophilic attack of a residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) on the carbonyl carbon of the ester. This is followed by the release of 4-nitrophenol. The second step, deacylation, involves the hydrolysis of the acyl-enzyme intermediate to release the carboxylic acid and regenerate the free enzyme.

Studies utilizing a series of para-substituted 4-nitrophenyl benzoate esters with various enzymes have demonstrated that the electronic properties of the substituent on the benzoate ring can significantly impact the rate of hydrolysis. semanticscholar.org For instance, the presence of electron-withdrawing groups on the benzoate moiety can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme. This often leads to an increase in the acylation rate.

The table below illustrates the Hammett substituent constants (σ) for various para-substituents, which are used to quantify the electronic effect of each group.

SubstituentHammett Constant (σp)Electronic Effect
-NO₂0.78Strong Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-Cl0.23Weak Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weak Electron-Donating
-OCH₃-0.27Moderate Electron-Donating
-NH₂-0.66Strong Electron-Donating

This table presents representative Hammett constants for common para-substituents, illustrating their electron-donating or electron-withdrawing nature.

The binding affinity of the substrate to the enzyme is another critical factor. While electronic effects play a significant role in the chemical steps of catalysis, the initial binding of the substrate is governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions between the substrate and the enzyme's active site. Research has shown that for some enzyme-substrate pairs, the binding affinities can be quite similar across a range of substituents, suggesting that the rate of hydrolysis is more strongly influenced by the electronic effects on the catalytic steps rather than the initial binding event. semanticscholar.org

Development and Application of this compound as a Mechanistic Chemical Probe

This compound is a specific example of a chromogenic substrate designed to act as a mechanistic chemical probe for studying enzyme kinetics and mechanisms. Its utility stems from the presence of the 4-nitrophenyl group, which serves as an excellent leaving group and a convenient spectrophotometric reporter. Upon enzymatic cleavage of the ester bond, the release of the 4-nitrophenolate ion results in a distinct yellow color that can be quantified by measuring the absorbance of light at a specific wavelength (typically around 400-420 nm). semanticscholar.org

The development of such probes involves the synthesis of a molecule that can be recognized and processed by the target enzyme. The general structure consists of a recognition element (in this case, the benzoate moiety) and a reporter element (the 4-nitrophenyl group). The 3-chloro substituent on the benzoate ring of this compound serves to modify the electronic properties of the substrate. The chlorine atom is an electron-withdrawing group, which influences the electrophilicity of the carbonyl carbon of the ester.

The application of this compound as a mechanistic probe allows for the continuous monitoring of enzyme activity in real-time. By measuring the rate of formation of 4-nitrophenol, researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.

Furthermore, by comparing the kinetic data obtained with this compound to that of other substituted 4-nitrophenyl benzoates, it is possible to construct Hammett plots and elucidate the electronic nature of the rate-determining step of the enzymatic reaction. The position of the chloro substituent (meta in this case) is crucial, as the electronic influence of a substituent varies depending on its position on the aromatic ring (ortho, meta, or para).

The table below summarizes the key features of this compound as a mechanistic probe.

FeatureDescription
Substrate Class Chromogenic Ester
Enzyme Target Esterases, Proteases, Lipases
Reporter Group 4-Nitrophenol
Detection Method Spectrophotometry (Absorbance at ~400-420 nm)
Mechanistic Insight Enzyme kinetics, structure-activity relationships, transition state analysis

The use of this compound and related compounds has been instrumental in advancing our understanding of enzyme mechanisms. These probes provide a powerful and versatile tool for investigating the intricate details of enzyme-substrate interactions and the fundamental principles of biological catalysis.

Structure Reactivity and Structure Mechanism Relationship Studies of 4 Nitrophenyl 3 Chlorobenzoate and Analogs

Systematic Variation of Substituents on the Benzoate (B1203000) and Nitrophenyl Moieties

Systematic variation of substituents on both the benzoate and nitrophenyl portions of the ester is a classical approach to probe the electronic effects on reaction rates. In studies of compounds analogous to 4-nitrophenyl 3-chlorobenzoate (B1228886), such as other 4-nitrophenyl X-substituted benzoates, this method has been employed to understand the transmission of electronic effects from the substituent to the reaction center—the carbonyl carbon.

For the benzoate moiety, substituents are varied to include both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3), and electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-F, -Cl, -Br). semanticscholar.org These variations allow for a systematic modulation of the electrophilicity of the carbonyl carbon. Generally, EWGs on the benzoyl group increase the rate of nucleophilic attack by making the carbonyl carbon more electron-deficient. Conversely, EDGs decrease the reaction rate by donating electron density to the carbonyl carbon, making it less electrophilic. quora.com

Similarly, modifications to the nitrophenyl leaving group, while less common for probing the acyl part of the reaction, are crucial for studying the influence of the leaving group's ability on the reaction. The 4-nitro group is a strong EWG, making the 4-nitrophenoxide a relatively good, stable leaving group. Varying substituents on this ring would alter the pKa of the corresponding phenol, directly impacting its effectiveness as a leaving group.

Kinetic studies on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, which are sulfur analogs of 4-nitrophenyl benzoates, showed that these thioesters are significantly more reactive (7.8 to 47.6 times) than their corresponding oxygen ester counterparts. researchgate.net This enhanced reactivity is attributed to 4-nitrothiophenoxide being a better leaving group (less basic) than 4-nitrophenoxide. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that describe chromatographic retention behavior or other measures of reactivity using physicochemical properties derived from the chemical structure of the analytes. nih.govtubitak.gov.tr These relationships are crucial for predicting the reactivity of new compounds and for understanding the underlying mechanisms of reaction. chemrxiv.org

The Hammett equation is a cornerstone of physical organic chemistry and a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. dalalinstitute.comic.ac.uk It establishes a linear free-energy relationship (LFER) of the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions under which it is run. dalalinstitute.com

In the context of 4-nitrophenyl benzoate analogs, Hammett plots are constructed by plotting log(k/k₀) for reactions like hydrolysis or aminolysis against the σ values for various substituents on the benzoate ring. semanticscholar.orgresearchgate.net

Sign of the Rho (ρ) Value : A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (positive σ values). This is typical for nucleophilic attacks on the carbonyl carbon, where the buildup of negative charge in the transition state is stabilized by EWGs. youtube.com For the hydrolysis of substituted phenyl benzoates, positive ρ values are consistently observed.

Magnitude of the Rho (ρ) Value : The magnitude of ρ indicates the sensitivity of the reaction to substituent effects. youtube.com A large ρ value suggests that the reaction rate is highly dependent on the electronic nature of the substituents and that there is a significant change in charge at the reaction center during the formation of the transition state.

Studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzoates have shown that Hammett plots can sometimes be nonlinear (concave downwards). researchgate.net Such nonlinearity is often interpreted as a change in the rate-determining step (RDS) of the reaction mechanism. For example, with strongly electron-donating substituents, the formation of the tetrahedral intermediate may be the RDS, while with strongly electron-withdrawing substituents, the breakdown of this intermediate to products may become rate-limiting. semanticscholar.orgemerginginvestigators.org

Hammett σ Constants for Common Substituents
Substituent (X)σ_metaσ_para
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-NO₂0.710.78

While the Hammett equation is highly effective for meta- and para-substituted systems, it does not account for the steric effects that are prominent with ortho-substituents. ic.ac.uk The Taft equation was developed to separate polar (inductive), steric, and resonance effects. acs.orguniroma1.it It is defined as:

log(k/k₀) = ρσ + δEₛ

where:

σ* is the polar substituent constant.

Eₛ is the steric substituent constant.

ρ* and δ are measures of the sensitivity of the reaction to polar and steric effects, respectively.

The Yukawa-Tsuno equation is a modification of the Hammett equation that is used for reactions where there is significant direct resonance interaction between the substituent and the reaction center in the transition state. It adds a term to account for this enhanced resonance effect. While highly relevant for reactions involving carbocation intermediates or phenoxide formation, its application to the hydrolysis of benzoate esters is less common unless strong resonance-donating or -withdrawing groups are involved and the reaction mechanism supports such direct conjugation.

Influence of Leaving Group Ability on Reaction Rates and Mechanisms

The rate of nucleophilic acyl substitution reactions is highly dependent on the ability of the leaving group to depart from the tetrahedral intermediate. A better leaving group is the conjugate base of a stronger acid (i.e., it has a lower pKa) and is more stable on its own.

The 4-nitrophenoxide ion, the leaving group from 4-nitrophenyl 3-chlorobenzoate, is a relatively good leaving group because its negative charge is stabilized by resonance and the strong electron-withdrawing effect of the para-nitro group. The pKa of 4-nitrophenol (B140041) is approximately 7.14. researchgate.net

Studies comparing the reactivity of oxygen esters (e.g., 4-nitrophenyl benzoates) with their thioester analogs (e.g., S-4-nitrophenyl thiobenzoates) provide clear evidence of the leaving group's importance. 4-Nitrothiophenol has a pKa of about 4.50, making 4-nitrothiophenoxide a much weaker base and thus a much better leaving group than 4-nitrophenoxide. researchgate.net Consequently, the rates of aminolysis for S-4-nitrophenyl thiobenzoates are significantly higher than for their oxygen ester counterparts. researchgate.net

This relationship can be quantified using a Brønsted-type plot, where the logarithm of the rate constant (log k) is plotted against the pKa of the leaving group's conjugate acid. A linear relationship often indicates a consistent mechanism across the series of leaving groups studied.

Steric and Conformational Effects on Reactivity and Selectivity

Steric effects can play a significant role in the reactivity of esters, particularly when substituents are placed in the ortho position of the benzoate ring or when bulky nucleophiles are used. nih.govnih.gov

Ortho-Substituents : An ortho-substituent on the benzoate ring can hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. This steric hindrance can also force the ester group out of planarity with the benzene (B151609) ring, which disrupts the π-system conjugation and can alter the electronic properties at the reaction center. researchgate.net

Conformational Effects : The conformation of the ester, specifically the dihedral angle between the plane of the phenyl ring and the ester group, influences reactivity. Steric crowding can lead to a larger dihedral angle, reducing resonance stabilization of the ground state. This ground-state destabilization can, in some cases, lead to an increase in the reaction rate, as the energy difference between the ground state and the transition state is reduced.

While steric effects from the 3-chloro (meta) substituent in this compound are minimal, studying a series of ortho-substituted analogs would reveal the importance of these effects. The Taft equation is the appropriate tool for quantitatively dissecting these steric influences from electronic effects. researchgate.netuniroma1.it

Correlation of Reactivity with Electronic Properties and Carbonyl Carbon Charge Density

The reactivity of the carbonyl group in esters is fundamentally linked to its electronic properties. The carbonyl carbon atom carries a partial positive charge (δ+) because of the high electronegativity of the oxygen atom, making it susceptible to nucleophilic attack. lumenlearning.com

Environmental Fate and Mechanistic Degradation Pathways of 4 Nitrophenyl 3 Chlorobenzoate

Chemical Degradation Pathways

Chemical degradation of 4-Nitrophenyl 3-chlorobenzoate (B1228886) is initiated by abiotic processes, primarily hydrolysis and photodegradation, which break down the compound into its constituent aromatic moieties.

The ester linkage in 4-Nitrophenyl 3-chlorobenzoate is susceptible to hydrolysis in both aqueous and soil environments. This abiotic process involves a nucleophilic attack on the carbonyl carbon of the ester group by water, leading to the cleavage of the ester bond. semanticscholar.org The reaction yields two primary products: 4-nitrophenol (B140041) and 3-chlorobenzoic acid.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. amazonaws.comscholaris.ca Generally, hydrolysis of nitrophenyl esters is faster under alkaline conditions due to the increased concentration of the hydroxide (B78521) ion (OH-), a stronger nucleophile than water. scholaris.caresearchgate.net In neutral and acidic conditions, the reaction still proceeds, albeit at a slower rate. amazonaws.com While specific kinetic data for this compound is not extensively documented, studies on similar p-nitrophenyl esters show that the electronic properties of the benzoate (B1203000) group can influence the hydrolysis rate. semanticscholar.org The presence of the electron-withdrawing chlorine atom on the benzoate ring is expected to affect the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack.

In soil environments, hydrolysis can be influenced by the soil's moisture content, pH, and the presence of mineral surfaces which can catalyze the reaction.

Once formed, the primary hydrolysis products, 4-nitrophenol and 3-chlorobenzoic acid, are subject to photodegradation by sunlight.

4-Nitrophenol: The photocatalytic degradation of 4-nitrophenol often follows first-order kinetics and leads to mineralization. frontiersin.org The process involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring. Intermediates identified during the photocatalysis of 4-nitrophenol include dihydroxylated compounds such as 4-nitrobenzene-1,2-diol (4-nitrocatechol) and 4-nitrobenzene-1,3-diol. frontiersin.org Further oxidation leads to ring cleavage and eventual mineralization to CO2, water, and inorganic ions.

3-Chlorobenzoic Acid: The photodegradation of 3-chlorobenzoic acid (3-CBA) can proceed through both oxidative and reductive pathways, depending on the environmental conditions. In the presence of oxygen, photocatalysis generates oxidative species that hydroxylate the aromatic ring. Identified intermediates include 3-chlorophenol, resorcinol, and hydroxyquinol. nih.gov Under anoxic (oxygen-deficient) conditions, photocatalytic reduction can occur, leading to the formation of products like 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, and 3-hydroxybenzyl alcohol. nih.gov Complete degradation ultimately results in the mineralization of the compound.

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the complete degradation of this compound by first cleaving the ester bond and then metabolizing the resulting aromatic compounds through various aerobic and anaerobic pathways.

The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a broad group of enzymes known as esterases, which include carboxylesterases and lipases. researchgate.netdntb.gov.ua These enzymes are widely distributed in bacteria, fungi, and other organisms. researchgate.net

The catalytic mechanism of these hydrolases typically involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, most commonly serine, histidine, and either aspartate or glutamate. mdpi.com The process proceeds as follows:

The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate.

This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.

The intermediate collapses, releasing the 4-nitrophenol moiety and forming a covalent acyl-enzyme complex.

A water molecule then enters the active site and hydrolyzes the acyl-enzyme complex, releasing 3-chlorobenzoic acid and regenerating the free enzyme for another catalytic cycle. mdpi.com

Studies using p-nitrophenyl esters as model substrates have been instrumental in characterizing the activity and kinetics of these enzymes. nih.govnih.gov

Following enzymatic hydrolysis, the resulting metabolites, 4-nitrophenol and 3-chlorobenzoic acid, are degraded through distinct microbial pathways under aerobic or anaerobic conditions.

4-Nitrophenol Degradation:

Aerobic Pathways: Two primary aerobic degradation pathways for 4-nitrophenol have been identified in various bacteria, including Moraxella, Stenotrophomonas, and Arthrobacter species. ethz.choup.comoup.com

Hydroquinone (B1673460) Pathway: This is common in Gram-negative bacteria. A monooxygenase enzyme removes the nitro group as nitrite, converting 4-nitrophenol to benzoquinone, which is then reduced to hydroquinone. The hydroquinone ring is subsequently cleaved. oup.comresearchgate.netfrontiersin.org

Hydroxyquinol Pathway: This pathway is often found in Gram-positive bacteria. 4-nitrophenol is first hydroxylated to 4-nitrocatechol. The nitro group is then removed, and the resulting intermediate, 1,2,4-benzenetriol (B23740) (hydroxyquinol), undergoes ring fission. frontiersin.orgiwaponline.com

Anaerobic Pathway: Under anoxic conditions, the degradation of 4-nitrophenol typically begins with the reduction of the nitro group to an amino group, forming p-aminophenol, which is then further metabolized. researchgate.net

3-Chlorobenzoic Acid Degradation:

Aerobic Pathways: Aerobic degradation of 3-CBA is common and can proceed via several routes. The most prevalent pathway involves dioxygenase enzymes that hydroxylate the aromatic ring to form (chloro)catechol. nih.govoup.com The catechol ring is then cleaved, typically through an ortho-cleavage pathway, leading to intermediates that can enter central metabolic cycles. nih.gov Alternative pathways have also been observed where 3-CBA is converted to intermediates like protocatechuate or gentisate before ring cleavage. oup.comnih.gov

Anaerobic Pathway: Under anaerobic conditions, particularly by denitrifying bacteria like Thauera species, 3-CBA can be degraded. The pathway often involves an initial activation of the benzoate to its coenzyme A (CoA) thioester, followed by reductive dehalogenation or other transformations before ring cleavage. researchgate.net

The elucidation of microbial degradation pathways relies on the identification of transient metabolic intermediates. A variety of such compounds have been detected in cultures degrading the hydrolysis products of this compound.

Intermediates from 4-Nitrophenol: The specific intermediates detected depend on the active microbial pathway. The key compounds identified are summarized in the table below.

PathwayKey Intermediates
Hydroquinone Pathway Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde, Maleylacetate researchgate.netfrontiersin.org
Hydroxyquinol Pathway 4-Nitrocatechol, 1,2,4-Benzenetriol (Hydroxyquinol), Maleylacetate ethz.chfrontiersin.org
Anaerobic Pathway p-Aminophenol researchgate.net

Intermediates from 3-Chlorobenzoic Acid: The degradation of 3-CBA yields a different set of intermediates, reflecting the diversity of catabolic routes for chlorinated aromatics.

Pathway TypeKey Intermediates
(Chloro)catechol Pathways 3-Chlorocatechol, 4-Chlorocatechol, Chloro-cis,cis-muconate, Maleylacetate, 3-Oxoadipate nih.govasm.org
Protocatechuate/Gentisate Pathways 3-Hydroxybenzoic acid, 4-Hydroxybenzoic acid, Protocatechuate, Gentisate nih.govnih.govresearchgate.netnih.gov
Anaerobic Pathways Benzoic acid, 3-Hydroxybenzoyl-CoA researchgate.netresearchgate.net

Environmental Partitioning and Transformation Processes

The distribution of this compound in the environment is governed by its physicochemical properties, which influence its partitioning between soil, water, and air, and its susceptibility to various transformation processes.

Environmental Partitioning

PropertyEstimated Value for Analogue (4-Nitrophenyl 4-chlorobenzoate)Implication for Environmental Partitioning
Molecular Weight277.66 g/mol nih.govContributes to low volatility.
XLogP3 (Octanol-Water Partition Coefficient)4 nih.govIndicates a high potential for sorption to organic matter in soil and sediment, and potential for bioaccumulation. Mobility in soil is expected to be low.
Water SolubilityLow (Inferred from high XLogP3) fishersci.comSuggests limited mobility in aqueous environments and a tendency to partition to solid phases. fishersci.com
Vapor PressureLow (Expected for its structure)Indicates that volatilization from water and soil surfaces is not a significant environmental fate process.

Based on these properties, this compound is expected to be largely immobile in the environment. If released into water, it would likely adsorb to suspended solids and sediment. In soil, it would bind strongly to organic matter, limiting its potential for leaching into groundwater.

Transformation Processes

Transformation of this compound can occur through both abiotic and biotic pathways.

Abiotic Degradation: Hydrolysis The ester linkage in 4-nitrophenyl esters is susceptible to hydrolysis, a process that can be catalyzed by acids, bases, or occur neutrally in water. semanticscholar.orgacs.org This reaction cleaves the ester bond, releasing 4-nitrophenol and 3-chlorobenzoic acid. semanticscholar.org The rate of hydrolysis is influenced by pH and temperature. Studies on various p-nitrophenyl esters show that hydrolysis is a key transformation process. semanticscholar.orgcdnsciencepub.com The presence of the electron-withdrawing nitro group on the phenyl ring makes the ester susceptible to nucleophilic attack, facilitating this cleavage. semanticscholar.org

Biotic Degradation The primary route for the environmental breakdown of this compound is expected to be initiated by microbial action. The degradation would proceed in a stepwise manner, starting with the hydrolysis of the ester bond by microbial esterases or lipases to form 4-nitrophenol and 3-chlorobenzoate. semanticscholar.orgnih.gov Subsequently, a diverse range of microorganisms can degrade these intermediates.

Degradation of 3-Chlorobenzoate (3-CBA): A variety of bacteria have been isolated that can utilize 3-CBA as a sole source of carbon and energy under both aerobic and anaerobic conditions. nih.govnih.gov Aerobically, degradation often proceeds via the chlorocatechol ortho-cleavage pathway. nih.govresearchgate.net Anaerobically, reductive dechlorination is a key step, where the chlorine atom is removed from the aromatic ring, typically forming benzoate, which is then further mineralized. oup.com

Degradation of 4-Nitrophenol (4-NP): The biodegradation of 4-nitrophenol is also well-documented and can occur through different pathways. researchgate.netiwaponline.com Common degradation routes involve either an oxidative pathway (via hydroquinone) or a reductive pathway where the nitro group is reduced to an amino group, forming 4-aminophenol (B1666318). iwaponline.comoup.com Numerous bacterial strains, including species of Pseudomonas, Brevibacterium, and Stenotrophomonas, have demonstrated the ability to degrade 4-NP. researchgate.netoup.com The half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions. cdc.gov

Degradation ProductDegrading Microorganisms (Examples)Degradation Pathway/Key Intermediates
3-ChlorobenzoateCaballeronia sp., Paraburkholderia sp., Cupriavidus sp. (aerobic) nih.govnih.govChlorocatechol, Chloro-cis,cis-muconate, Maleylacetate nih.govresearchgate.net
3-ChlorobenzoateMixed thermophilic cultures including Clostridium sp. (anaerobic) oup.comReductive dechlorination to Benzoic acid oup.com
4-NitrophenolBrevibacterium sp., Pseudomonas sp., Agromyces mediolanus, Microbacterium oxydans researchgate.netHydroquinone pathway or 4-Nitrocatechol pathway iwaponline.com
4-NitrophenolStenotrophomonas sp. oup.comoup.comHydroquinone pathway oup.comoup.com
4-NitrophenolBrachybacterium sp. nih.govCo-metabolic degradation nih.gov

Chemotaxis of Microorganisms Towards the Compound or Its Degradation Products

Chemotaxis, the directed movement of microorganisms in response to a chemical gradient, can play a significant role in the bioremediation of contaminated sites. Bacteria capable of degrading a pollutant may use chemotaxis to actively seek out the contaminant, thereby enhancing the rate of degradation.

While there is no direct evidence of microbial chemotaxis towards the parent compound this compound, studies have demonstrated positive chemotactic responses of various bacteria towards its expected degradation products, 3-chlorobenzoate and 4-nitrophenol. This suggests that once initial hydrolysis occurs, motile degrading bacteria in the environment could migrate towards the resulting plume of 4-nitrophenol and 3-chlorobenzoate.

Research has shown that Pseudomonas putida exhibits a chemotactic response towards 3-chlorobenzoate. This response is linked to the benzoate chemotaxis system, indicating that the bacteria can recognize and move towards this chlorinated aromatic acid.

Similarly, several bacterial species have been shown to be chemotactic towards 4-nitrophenol. For instance, species of Ralstonia and Pseudomonas are attracted to 4-nitrophenol, a trait that is often correlated with their ability to degrade the compound. This metabolism-dependent chemotaxis provides a selective advantage to the bacteria, allowing them to efficiently locate their food source and facilitating the cleanup of the pollutant from the environment.

Chemoattractant (Degradation Product)MicroorganismObserved Response
3-ChlorobenzoatePseudomonas putida PRS2000Positive chemotaxis; attracted to the compound.
4-NitrophenolRalstonia sp. SJ98Positive chemotaxis, correlated with degradation ability.
4-NitrophenolPseudomonas asiatica PNPG3Positive chemotaxis demonstrated by drop plate, swarm plate, and capillary assays.
4-Chloro-2-nitrophenol (Analogue)Pseudomonas sp. JHNPositive chemotaxis observed in drop plate and capillary assays.

Emerging Research Directions and Future Perspectives for 4 Nitrophenyl 3 Chlorobenzoate Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-Nitrophenyl 3-chlorobenzoate (B1228886), traditionally performed via batch processing, is ripe for modernization through the integration of continuous flow chemistry and automated synthesis platforms. Flow chemistry offers significant advantages over batch methods, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and precise control over reaction parameters such as temperature, pressure, and residence time. aiche.orgbeilstein-journals.org These benefits lead to higher yields, improved purity, and greater consistency between batches.

Automated synthesis platforms, such as Chemspeed's ISYNTH or IBM's RoboRXN, can be programmed to perform multi-step syntheses, purification, and analysis with minimal human intervention. chemspeed.comresearchgate.net For 4-Nitrophenyl 3-chlorobenzoate, this would involve the automated dispensing of 3-chlorobenzoyl chloride and 4-nitrophenol (B140041) solutions, controlled mixing in a microreactor, and in-line purification. Such systems enable high-throughput screening of reaction conditions (e.g., different catalysts, solvents, or temperatures) to rapidly identify the optimal parameters for its synthesis. aiche.org This approach not only accelerates the research and development cycle but also reduces material waste, aligning with the principles of green chemistry. americanpharmaceuticalreview.com

Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Esters

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Process Control Limited, potential for hotspotsPrecise control over temperature, pressure, time
Safety Higher risk with larger volumesInherently safer with small reaction volumes
Scalability Complex, often requires re-optimizationSimpler, by running the system for longer
Efficiency Can be lower due to side reactionsOften higher yields and purity
Automation Difficult to fully automateReadily integrated with automated platforms

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization. Process Analytical Technology (PAT) utilizes in-situ, real-time analytical techniques to monitor reactions as they occur, providing a wealth of data that is often missed with traditional offline analysis. mt.comwikipedia.orgresearchgate.net For the synthesis and subsequent reactions of this compound, several advanced spectroscopic techniques are particularly promising.

FTIR and Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for in-line monitoring. americanpharmaceuticalreview.commdpi.com By inserting a probe directly into the reaction vessel or flow reactor, these techniques can track the disappearance of reactants (e.g., the C=O stretch of 3-chlorobenzoyl chloride) and the appearance of the product ester in real-time. This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid kinetic profiling.

UV-Visible Spectroscopy: The 4-nitrophenyl group serves as an excellent chromophoric reporter. Hydrolysis of the ester bond releases 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate (B89219) ion. emerginginvestigators.org This color change can be monitored using a simple UV-Vis spectrophotometer to precisely quantify the rate of hydrolysis, making it an ideal tool for studying enzymatic or chemical degradation of the compound. semanticscholar.orgresearchgate.net

The data from these PAT tools can be used to create sophisticated kinetic models, enabling a Quality by Design (QbD) approach to manufacturing where product quality is built into the process from the outset. mt.com

Development of Novel Catalytic Systems for its Efficient Synthesis and Transformation

Research into novel catalytic systems aims to improve the efficiency, selectivity, and sustainability of the synthesis and transformation of this compound.

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. Lipases and esterases, for instance, can catalyze both the synthesis (esterification) and hydrolysis of 4-nitrophenyl esters under mild conditions (neutral pH, ambient temperature), often with high selectivity. semanticscholar.orgoup.comdergipark.org.tr Immobilizing these enzymes on solid supports allows for their easy recovery and reuse, further enhancing the sustainability of the process. oup.com

Organocatalysis: Small organic molecules can also act as efficient catalysts. Isothioureas, for example, have been shown to catalyze reactions involving the activation of 4-nitrophenyl esters for subsequent transformations. st-andrews.ac.ukacs.org These metal-free catalysts are often less sensitive to air and moisture than traditional organometallic catalysts, making them more robust for industrial applications.

Nanocatalysis: Nanoparticles of noble metals like gold (Au), silver (Ag), and palladium (Pd) are highly effective catalysts for various chemical transformations. nih.govresearcher.life A key transformation for a hydrolysis product of the title compound, 4-nitrophenol, is its reduction to 4-aminophenol (B1666318), a valuable chemical intermediate. This reaction is efficiently catalyzed by nanoparticles, and immobilizing them on magnetic supports allows for easy catalyst recovery and recycling. mdpi.commdpi.com This represents a promising route for the value-added transformation of a potential byproduct or metabolite of this compound.

Table 2: Emerging Catalytic Systems for this compound

Catalyst TypeExampleApplicationAdvantages
Biocatalyst Immobilized LipaseSynthesis / HydrolysisMild conditions, high selectivity, biodegradable. oup.com
Organocatalyst Tetramisole (Isothiourea)Acyl-transfer reactionsMetal-free, robust, enantioselective potential. st-andrews.ac.uk
Nanocatalyst Au or Ag NanoparticlesReduction of byproductsHigh activity, recyclable, useful for waste valorization. nih.gov

Exploring New Applications in Sustainable and Green Chemistry

The principles of green chemistry, which focus on reducing waste and minimizing environmental impact, are central to modern chemical research. This compound serves as a platform for exploring several green chemistry applications.

The shift towards biocatalytic and flow-based syntheses, as discussed above, inherently contributes to greener manufacturing processes by reducing energy consumption and solvent use. americanpharmaceuticalreview.comsemanticscholar.org Furthermore, exploring the use of greener, bio-based solvents or solvent-free reaction conditions for its synthesis is an active area of research. researchgate.net

A significant application lies in environmental remediation. Nitroaromatic and chloroaromatic compounds are common environmental pollutants. nih.gov Research into the catalytic reduction of 4-nitrophenol (a potential degradation product) to the less harmful 4-aminophenol using green-synthesized nanoparticles is a key example of waste valorization. nih.gov By studying the degradation pathways and catalytic detoxification of this compound, new strategies for cleaning up contaminated sites can be developed.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Environmental Science

The future of research on this compound lies at the intersection of multiple scientific disciplines.

Chemical Biology: 4-Nitrophenyl esters are widely employed as chromogenic substrates to assay the activity of hydrolytic enzymes like esterases, proteases, and lipases. researchgate.netnih.govresearchgate.net The hydrolysis of this compound can be used as a specific assay to screen for novel enzymes from environmental samples or to characterize the substrate specificity of known enzymes. nih.gov This makes it a valuable tool for drug discovery and diagnostics, where enzyme activity is often a key biomarker.

Environmental Science: The presence of both a nitro group and a chlorine atom on an aromatic framework makes this compound a relevant model for studying the environmental fate of persistent organic pollutants. slideshare.net Research on its microbial degradation can identify bacterial or fungal strains capable of breaking down such recalcitrant molecules. nih.govnih.gov Understanding its persistence, bioaccumulation potential, and degradation pathways is crucial for assessing its environmental risk and developing effective bioremediation strategies.

This interdisciplinary approach ensures that research on this compound will not only yield fundamental chemical knowledge but also generate practical solutions for challenges in medicine and environmental protection.

Q & A

Q. What are the recommended methods for structural characterization of 4-nitrophenyl 3-chlorobenzoate and its metal complexes?

To determine molecular geometry and coordination environments, employ single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and oxidation states. For example, Mn<sup>II</sup> and Na<sup>+</sup> ions in 3-chlorobenzoate complexes exhibit distinct coordination environments (e.g., Mn<sup>II</sup> is seven-coordinate with oxime and carboxylate ligands, while Na<sup>+</sup> is eight-coordinate with water molecules) . SHAPE analysis (Continuous Shape Measures) can differentiate geometries such as face-capped octahedral (CShM = 1.589) versus trigonal prismatic (CShM = 1.807) configurations, resolving ambiguities in metal-ligand coordination .

Q. How do microbial systems degrade 3-chlorobenzoate derivatives, and what organisms are commonly studied?

Rhodococcus opacus 1CP utilizes benzoate 1,2-dioxygenase and 3-chlorobenzoate 1,2-dioxygenase to metabolize 3-chlorobenzoate. This strain shows constitutive substrate transport with higher affinity for benzoate, facilitated by porins allowing simultaneous uptake of both substrates . Pseudomonas putida KT2442 degrades 3-chlorobenzoate via chromosomal integration of the tcb gene cluster, enabling growth on chlorinated aromatics as a sole carbon source .

Q. What analytical techniques are used to monitor biodegradation intermediates of halogenated benzoates?

Oxygen electrode studies track substrate-specific oxygen consumption rates, revealing metabolic pathways (e.g., 3-chlorobenzoate → 3-hydroxybenzoate in aerobic enrichments) . Southern blot hybridization and PCR with catabolic gene probes (e.g., Pseudomonas sp. B13-specific primers) confirm the persistence of degradative strains in environmental samples .

Advanced Research Questions

Q. How can enzyme kinetics resolve contradictions in substrate binding mechanisms for chlorobenzoate-degrading enzymes?

Analyze V vs S dependencies to detect cooperativity. Rhodococcus opacus 1CP exhibits negative cooperativity when benzoate 1,2-dioxygenase binds 3-chlorobenzoate, suggesting allosteric interactions between active sites. Conversely, positive cooperativity occurs with benzoate, implying distinct substrate-induced conformational changes . Use Hill coefficients to quantify cooperativity and differentiate mono- versus multi-substrate binding mechanisms.

Q. What genetic engineering strategies enhance microbial degradation of halogenated benzoates?

Integrate degradative gene clusters (e.g., tcb genes) into host chromosomes via minitransposon delivery . In Pseudomonas putida, this approach yielded transconjugants capable of 3-chlorobenzoate utilization, albeit at lower frequencies than antibiotic resistance selection (~100-fold difference) . Optimize expression using inducible promoters or modular plasmid systems to balance enzyme production and metabolic burden.

Q. How do phototrophic bacteria dechlorinate 3-chlorobenzoate under anaerobic conditions?

Rhodopseudomonas palustris DCP3 performs reductive dechlorination via a light-dependent pathway, converting 3-chlorobenzoate to benzoate without requiring co-substrates. This contrasts with aerobic pathways that rely on hydroxylation. Monitor dechlorination using GC-MS or <sup>13</sup>C-labeled substrates to track isotopic enrichment in metabolites .

Q. What structural features of 3-chlorobenzoate complexes influence metal ion coordination in supramolecular assemblies?

Mn<sup>II</sup> in 3-chlorobenzoate complexes adopts a seven-coordinate geometry with elongated Jahn-Teller axes (bond lengths ~2.256 Å), while Na<sup>+</sup> prefers eight-coordinate environments. Use bond valence sum (BVS) analysis (e.g., Mn<sup>II</sup> BVS = 1.97 v.u.) to validate oxidation states and ligand contributions . Compare with crystallographic data from analogs like 4-chloro-N-(3-chlorophenyl)benzamide, which exhibits planar aromatic stacking interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.